3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid
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Overview
Description
3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a phenyl group, a sulfonamide group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Sulfonamide Group: The reaction between benzylamine and phenylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(phenyl)sulfonamide.
Introduction of the Chlorobenzoic Acid Moiety: The benzyl(phenyl)sulfonamide is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzyl and phenyl groups can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
4-Chlorobenzoic Acid: Shares the chlorobenzoic acid moiety but lacks the sulfonamide group.
Benzylsulfonamide: Contains the benzyl and sulfonamide groups but lacks the chlorobenzoic acid moiety.
Uniqueness
3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to its combination of a benzyl group, a phenyl group, a sulfonamide group, and a chlorobenzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-18-12-11-16(20(23)24)13-19(18)27(25,26)22(17-9-5-2-6-10-17)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPOVVBXTNJMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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